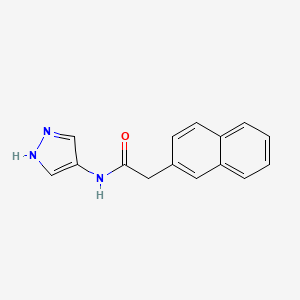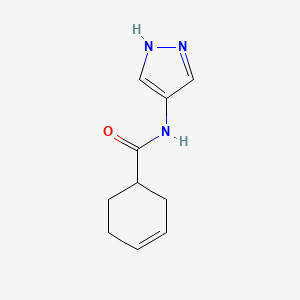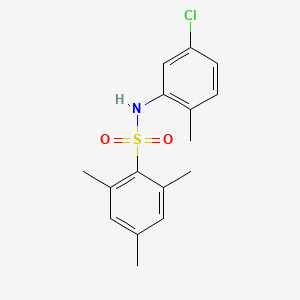![molecular formula C15H23N3O B7542159 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one, also known as MPHP, is a synthetic designer drug that belongs to the cathinone class. It is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric effects. However, MPHP has also attracted the attention of the scientific community due to its potential applications in research.
Mecanismo De Acción
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, preventing their reabsorption into presynaptic neurons and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased activation of postsynaptic receptors, leading to the characteristic stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria in users. However, prolonged use of this compound can lead to addiction, psychosis, and other negative health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one has several advantages as a research tool, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its potential for abuse and negative health effects limit its use in laboratory settings.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one, including studies on its long-term effects on the brain and behavior, its potential therapeutic applications, and the development of new analogs with improved selectivity and safety profiles.
In conclusion, this compound is a synthetic designer drug that has gained popularity in the recreational drug market. However, its potential applications in scientific research make it an important tool for studying the effects of stimulants on the central nervous system. While this compound has several advantages as a research tool, its potential for abuse and negative health effects limit its use in laboratory settings. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one involves the reaction of 4-pyridinemethanamine with 1-(2-hydroxyethyl)-4-methylpiperidin-4-one in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one has been used in scientific research as a tool to study the effects of stimulants on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models.
Propiedades
IUPAC Name |
2-methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(2)15(19)18-9-5-14(6-10-18)17-11-13-3-7-16-8-4-13/h3-4,7-8,12,14,17H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREKAUPGWNICRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)






![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)
